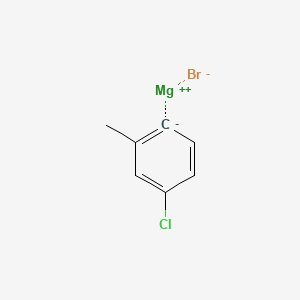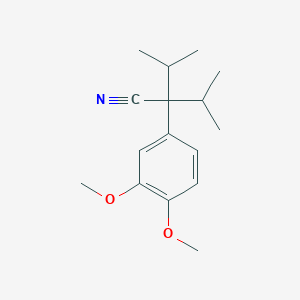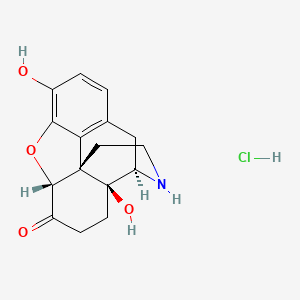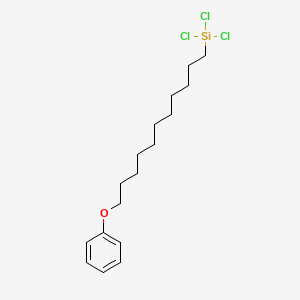
2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Verapamil EP Impurity C (hydrochloride) is an impurity of Verapamil . Verapamil is a calcium channel blocker and a potent and orally active first-generation P-glycoprotein (P-gp) inhibitor . Calcium channels and P-gp are the primary targets of this compound.
Mode of Action
Verapamil, and by extension its impurity, works by inhibiting the influx of calcium ions into vascular smooth muscle and myocardium during depolarization . This results in the relaxation of coronary vascular smooth muscle and coronary vasodilation . It also increases myocardial oxygen delivery in patients with vasospastic angina . Furthermore, it slows the automaticity and conduction of the AV node .
Pharmacokinetics
It is metabolized in the liver and excreted in urine .
Result of Action
The primary result of Verapamil EP Impurity C (hydrochloride)'s action is the relaxation of vascular smooth muscle and coronary vasodilation . This can lead to a decrease in blood pressure and an increase in oxygen delivery to the myocardial tissue . The inhibition of P-gp can also affect the pharmacokinetics of other drugs, potentially increasing their absorption and distribution .
Biochemical Analysis
Biochemical Properties
Verapamil EP Impurity C (hydrochloride) is known to interact with certain enzymes and proteins. It is a potent inhibitor of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This interaction can influence the biochemical reactions within the cell.
Cellular Effects
The effects of Verapamil EP Impurity C (hydrochloride) on cells are primarily due to its ability to block calcium channels and inhibit P-gp . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Verapamil EP Impurity C (hydrochloride) involves the blocking of calcium channels and inhibition of P-gp . By blocking calcium channels, it can alter the influx of calcium ions into the cell, affecting various cellular functions. The inhibition of P-gp can lead to an increase in the intracellular concentration of certain drugs, enhancing their therapeutic effects.
Preparation Methods
The preparation of NSC-609249 (hydrochloride) involves synthetic routes that are typically used in laboratory settings. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed . Industrial production methods for NSC-609249 (hydrochloride) are also not widely documented, as the compound is mainly used for research purposes.
Chemical Reactions Analysis
NSC-609249 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC-609249 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of Verapamil and its impurities.
Biology: It is used in studies involving calcium channel blockers and P-glycoprotein inhibitors.
Medicine: It is used in research related to cardiovascular diseases and drug interactions.
Industry: It is used in the development and testing of new pharmaceuticals
Comparison with Similar Compounds
NSC-609249 (hydrochloride) is similar to other calcium channel blockers and P-glycoprotein inhibitors. Some similar compounds include:
Verapamil: The parent compound of NSC-609249 (hydrochloride), used as a calcium channel blocker and P-glycoprotein inhibitor.
Diltiazem: Another calcium channel blocker with similar properties.
Nifedipine: A calcium channel blocker used to treat hypertension and angina
NSC-609249 (hydrochloride) is unique in its specific use as an impurity reference standard for Verapamil, making it valuable in analytical and research settings.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-5-6-11(14-3)12(9-10)15-4;/h5-6,9H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNIODBMIRAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



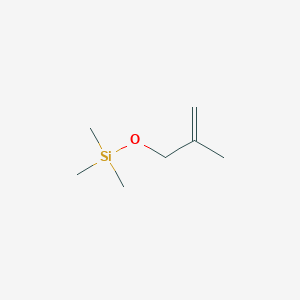
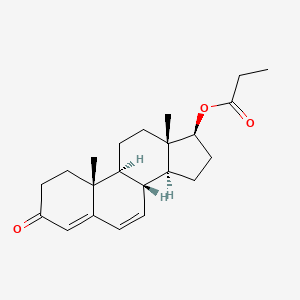
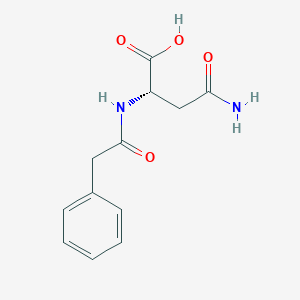
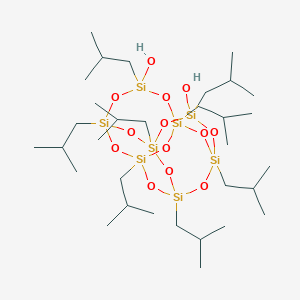
![2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide](/img/structure/B3179391.png)
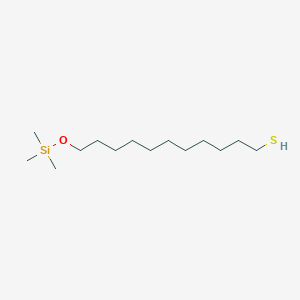

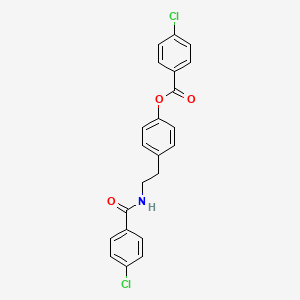
![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)
